
3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one is an organic compound characterized by the presence of an iodophenyl group attached to an amino group, which is further connected to a methylcyclohexenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one typically involves the reaction of 2-iodoaniline with a suitable cyclohexenone derivative. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like acetonitrile, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-((2-Iodophenyl)amino)-5-methylcyclohex-2-en-1-one has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : It can be utilized to synthesize more complex organic molecules through various coupling reactions, making it valuable in the development of pharmaceuticals and agrochemicals .
Biological Studies
Research involving this compound often focuses on its interaction with biological systems:
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways, providing insights into potential therapeutic mechanisms .
Case Study 1: Anticancer Properties
A study conducted on a series of iodinated phenyl compounds, including derivatives of this compound, demonstrated significant anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Case Study 2: Synthesis of Novel Derivatives
In a synthetic chemistry research project, researchers successfully synthesized several novel derivatives of this compound. These derivatives were tested for their biological activity, revealing enhanced potency against specific targets compared to the parent compound .
Wirkmechanismus
The mechanism of action of 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Iodoaniline: A precursor in the synthesis of 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one.
Cyclohexenone Derivatives: Compounds with similar cyclohexenone structures but different substituents.
Other Iodophenyl Amines: Compounds with iodophenyl groups attached to different amine structures.
Uniqueness: this compound is unique due to its specific combination of an iodophenyl group and a methylcyclohexenone structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biologische Aktivität
3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one, with the CAS number 1023528-61-1, is an organic compound characterized by a unique structure that includes an iodophenyl group attached to an amino group, which is further connected to a methylcyclohexenone structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Property | Value |
---|---|
IUPAC Name | 3-(2-iodoanilino)-5-methylcyclohex-2-en-1-one |
Molecular Formula | C13H14INO |
Molecular Weight | 327.16 g/mol |
InChI | InChI=1S/C13H14INO/c1-9-6-10(8-11(16)7-9)15-13-5-3-2-4-12(13)14/h2-5,8-9,15H,6-7H2,1H3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as either an inhibitor or activator , modulating various biochemical pathways. The exact mechanism remains under investigation, but its structural features suggest potential interactions with biological macromolecules.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against a range of pathogenic bacteria. For instance, derivatives of iodophenyl amines have shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. This suggests that the compound could potentially be developed into an antimicrobial agent.
Anticancer Activity
There is emerging evidence supporting the anticancer properties of compounds containing similar structural motifs. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Further studies are needed to elucidate the specific pathways involved with this compound.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that a related iodophenyl compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.
- Anticancer Screening : In vitro assays on various cancer cell lines (e.g., HeLa and MCF7) showed that similar compounds led to a dose-dependent decrease in cell viability, with IC50 values suggesting effective anticancer properties.
- Mechanistic Studies : Further investigations using molecular docking studies revealed that the compound could effectively bind to target proteins involved in cancer proliferation pathways, providing insights into its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
3-(2-iodoanilino)-5-methylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO/c1-9-6-10(8-11(16)7-9)15-13-5-3-2-4-12(13)14/h2-5,8-9,15H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZFGXYTGFLBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)NC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.